molecular formula C12H8FNO B13886673 2-Fluoro-4-phenylnicotinaldehyde

2-Fluoro-4-phenylnicotinaldehyde

Cat. No.: B13886673
M. Wt: 201.20 g/mol
InChI Key: HFTGBBCCTSAJEN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Fluoro-4-phenylnicotinaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-fluoro-4-phenylnicotinic acid with a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol, which is then oxidized to the aldehyde using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Fluoro-4-phenylnicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Scientific Research Applications

2-Fluoro-4-phenylnicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-phenylnicotinaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its molecular targets, leading to more potent biological effects . The phenyl group can also contribute to the compound’s overall hydrophobicity and ability to interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

2-Fluoro-4-phenylnicotinaldehyde can be compared with other fluorinated nicotinaldehyde derivatives, such as:

These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the position of the substituents on the pyridine ring. The unique combination of the fluorine atom and the phenyl group at the 2- and 4-positions, respectively, makes this compound particularly interesting for various applications.

Properties

Molecular Formula

C12H8FNO

Molecular Weight

201.20 g/mol

IUPAC Name

2-fluoro-4-phenylpyridine-3-carbaldehyde

InChI

InChI=1S/C12H8FNO/c13-12-11(8-15)10(6-7-14-12)9-4-2-1-3-5-9/h1-8H

InChI Key

HFTGBBCCTSAJEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC=C2)F)C=O

Origin of Product

United States

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